molecular formula C8H4Br2N2 B12965066 2,5-Dibromo-1,6-naphthyridine

2,5-Dibromo-1,6-naphthyridine

Cat. No.: B12965066
M. Wt: 287.94 g/mol
InChI Key: HEPAUGYLDKFGGN-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or DMF.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products Formed

    Substitution Reactions: Substituted naphthyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl or diaryl naphthyridines.

    Reduction Reactions: 1,6-naphthyridine.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

2,5-Dibromo-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,5-dibromo-1,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H

InChI Key

HEPAUGYLDKFGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Br)Br

Origin of Product

United States

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